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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cloning and heterologous
expression of the albomycin biosynthetic gene cluster (BGC). The protocols outlined below
are designed to enable the successful production of albomycin in well-characterized
Streptomyces hosts, facilitating further research and development of this potent "Trojan horse"
antibiotic.

Introduction to Albomycin and its Biosynthesis

Albomycins are a group of sideromycin antibiotics that exhibit potent antibacterial activity
against both Gram-positive and Gram-negative bacteria.[1] Their unigue mechanism of action
involves utilizing the target bacteria's iron uptake system to gain entry into the cell, where a
"warhead" molecule is released to inhibit seryl-tRNA synthetase, a crucial enzyme in protein
synthesis.

The biosynthesis of albomycin is orchestrated by a dedicated gene cluster, which has been
identified and characterized in Streptomyces sp. ATCC 700974 and Streptomyces globisporus.
[1][2] The core albomycin BGC consists of 18 genes, designated abmA to abmR, which are
responsible for the synthesis of the two key moieties of the albomycin molecule: a ferrichrome-
type siderophore and a thionucleoside antibiotic, as well as for self-resistance.[1]

Overview of the Cloning and Expression Strategy
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The large size of the albomycin BGC (approximately 34.3 kb) necessitates specialized cloning
techniques. This guide focuses on two robust methods: Bacterial Artificial Chromosome (BAC)
library construction and CRISPR/Cas9-mediated Transformation-Associated Recombination
(TAR) cloning. Once cloned, the BGC can be introduced into a suitable Streptomyces
expression host, such as S. coelicolor, S. lividans, or S. albidoflavus, for heterologous
production of albomycin.

Quantitative Data on Albomycin Production

While heterologous expression of the albomycin BGC has been successfully achieved,
detailed quantitative data on production yields in various hosts remains limited in publicly
available literature. The native producer, Streptomyces griseus, has been reported to produce
approximately 1 mg/L of albomycin, which can be increased to 25 mg/L under optimized fed-
batch fermentation conditions. Bioassays and LC-MS analysis have confirmed albomycin
production in heterologous hosts, but specific titers are not consistently reported.
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Experimental Protocols
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Protocol 1: Cloning the Albomycin BGC via BAC Library
Construction

This protocol describes the construction of a BAC library from the genomic DNA of an
albomycin-producing Streptomyces strain.

Materials:

High-molecular-weight genomic DNA from Streptomyces sp.

pBeloBAC11 vector or a similar BAC vector

Restriction enzymes (e.g., BamHI, Hindlll)

T4 DNA Ligase

E. coli competent cells (e.g., DH10B)

Pulsed-field gel electrophoresis (PFGE) system

General molecular biology reagents and equipment

Methodology:

o Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA from the
albomycin-producing Streptomyces strain using established protocols for Actinobacteria.

o Partial Restriction Digest: Perform a partial digest of the genomic DNA with a suitable
restriction enzyme to generate large DNA fragments (100-300 kb).

o Size Selection: Separate the digested DNA fragments by PFGE and excise the gel slice
containing fragments of the desired size range.

» Vector Preparation: Digest the BAC vector with the same restriction enzyme and
dephosphorylate it.

 Ligation: Ligate the size-selected genomic DNA fragments with the prepared BAC vector.
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» Transformation: Transform the ligation mixture into electrocompetent E. coli cells.

o Library Screening: Plate the transformed cells on selective agar plates. Individual colonies
can then be picked and screened by PCR using primers specific to the albomycin BGC to
identify positive clones.

Protocol 2: Cloning the Albomycin BGC via
CRISPR/Cas9-mediated TAR Cloning

This protocol provides a targeted approach to clone the albomycin BGC directly from genomic
DNA.

Materials:

High-molecular-weight genomic DNA from Streptomyces sp.

e TAR cloning vector with hooks homologous to the 5" and 3' ends of the albomycin BGC

e Cas9 nuclease

e sgRNAs designed to target sequences flanking the albomycin BGC

e Yeast spheroplasts (Saccharomyces cerevisiae)

o General yeast genetics reagents and equipment

Methodology:

o sgRNA Design and Synthesis: Design and synthesize two sgRNAs that target genomic
regions immediately upstream and downstream of the albomycin BGC.

¢ In Vitro Cleavage of Genomic DNA: Treat the high-molecular-weight genomic DNA with Cas9
nuclease and the designed sgRNAs to create double-strand breaks flanking the BGC.

¢ Yeast Spheroplast Transformation: Co-transform the Cas9-treated genomic DNA and the
linearized TAR vector into yeast spheroplasts.
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e Recombination and Selection: Homologous recombination between the vector hooks and the
ends of the cleaved BGC will result in a circular yeast artificial chromosome (YAC). Select for
positive transformants on appropriate selective media.

* YAC Rescue and Transfer to E. coli: Isolate the YAC DNA from yeast and transfer it to E. coli
for stable propagation and further manipulation.

Protocol 3: Heterologous Expression of the Albomycin
BGC in Streptomyces coelicolor**

This protocol details the transfer of the cloned albomycin BGC into Streptomyces coelicolor for
expression.

Materials:

E. coli strain harboring the BAC or TAR clone with the albomycin BGC

E. coli donor strain for conjugation (e.g., ET12567/pUZ8002)

Streptomyces coelicolor recipient strain (e.g., M1146, an engineered host with deleted native
antibiotic clusters)

Media for E. coli and Streptomyces growth and conjugation (e.g., LB, SFM, R5)

Antibiotics for selection

Methodology:

e Plasmid Transfer to Donor Strain: Introduce the BAC/TAR plasmid containing the albomycin
BGC into the E. coli donor strain.

o Conjugation: Perform intergeneric conjugation between the E. coli donor strain and the S.
coelicolor recipient strain on a suitable agar medium.

o Selection of Exconjugants: Overlay the conjugation plates with antibiotics to select for S.
coelicolor exconjugants that have integrated the albomycin BGC.
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o Confirmation of Integration: Verify the presence of the albomycin BGC in the S. coelicolor
exconjugants by PCR.

o Fermentation and Albomycin Production: Inoculate the confirmed exconjugants into a
suitable production medium and incubate under optimal conditions for albomycin
biosynthesis.

Protocol 4: Quantification of Albomycin Production by
HPLC-MS

This protocol outlines a method for the detection and quantification of albomycin from
fermentation broths.

Materials:

Fermentation broth from Streptomyces cultures

Solvents for extraction (e.g., ethyl acetate, methanol)

HPLC system with a C18 column

Mass spectrometer (e.g., triple quadrupole or high-resolution MS)

Albomycin standard (if available)

Methodology:

o Sample Preparation: Extract the albomycin from the fermentation broth using a suitable
organic solvent. Evaporate the solvent and redissolve the extract in a compatible solvent for
HPLC analysis.

o HPLC Separation: Separate the components of the extract using a C18 reverse-phase HPLC
column with a suitable gradient of water and acetonitrile containing a modifier like formic
acid.

* MS Detection: Detect the eluting compounds using a mass spectrometer. For targeted
quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM)
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in a triple quadrupole mass spectrometer, monitoring for the specific precursor and product

ions of albomycin.

o Quantification: Create a standard curve using a purified albomycin standard of known
concentrations. Quantify the amount of albomycin in the samples by comparing their peak
areas to the standard curve.
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Caption: Proposed biosynthetic pathway of Albomycin.

Experimental Workflow for Cloning and Expression
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Caption: Workflow for cloning and expression of Albomycin BGC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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